molecular formula C13H11N3O2 B101170 3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one CAS No. 15911-15-6

3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

Cat. No.: B101170
CAS No.: 15911-15-6
M. Wt: 241.24 g/mol
InChI Key: YNMXHASRQBEXMM-UHFFFAOYSA-N
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Description

3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of isoxazoles and pyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methyl and phenyl groups via substitution reactions.

    Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired structure.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in disease processes.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings.

    Pyridazine Derivatives: Compounds with similar pyridazine rings.

    Other Heterocyclic Compounds: Compounds with similar heterocyclic structures.

Uniqueness

3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

15911-15-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

3,4-dimethyl-6-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C13H11N3O2/c1-8-11-9(2)18-15-12(11)13(17)16(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

YNMXHASRQBEXMM-UHFFFAOYSA-N

SMILES

CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C

Canonical SMILES

CC1=C2C(=NN(C(=O)C2=NO1)C3=CC=CC=C3)C

15911-15-6

solubility

29.8 [ug/mL]

Synonyms

3,4-Dimethyl-6-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one

Origin of Product

United States

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